AKT-0286, also known as Lig1, is an APT competitor inhibitor of AKR kinase. AKT-0286 was first described as compound 42 in J. Med. Chem. 2010, 53, 4615–4622 by a group of Pfizer scientists. AKT-0286 has no official name, has molecule weight 400.43, CAS#1004990-28-6. We temporally call this compound as AKT-0286. 0286 is the last four digit of its CAS#.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Milademetan, also known as DS-3032b or DS-3032, is a potent and selective MDM2 inhibitor with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis.
Nutlin-3A is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to selectively target and inhibit the activity of the p53 tumor suppressor protein. The p53 protein plays a crucial role in regulating cell growth and preventing the development of cancerous cells. Nutlin-3A has been shown to have potent anti-cancer activity and is currently being investigated as a potential therapeutic agent for the treatment of various types of cancer.
1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone, also known as DNT, is a synthetic compound that belongs to the class of nitrothiophenes. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Sardomozide dihydrochloride is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects. It is a selective inhibitor of phospholipase C (PLC), an enzyme that plays a crucial role in signal transduction pathways.
Tenovin-1 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first discovered in 2009 by Lain et al. as a potent activator of p53, a tumor suppressor protein. Since then, numerous studies have been conducted to investigate its mechanism of action, biological activity, and potential applications in various fields.
Carbazochrome sodium sulfonate is a synthetic compound that belongs to the class of organic sulfonates. It is a hemostatic agent that is used to control bleeding in various medical procedures. The compound has also been studied for its potential therapeutic effects in various diseases.
Unii-Q8MI0X869M is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This paper aims to provide a comprehensive overview of Unii-Q8MI0X869M, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications in medical, environmental, and industrial research, future perspectives, and challenges.
ADPM06 is an emerging non-porphyrin PDT agent which has been specifically designed for therapeutic application. It was demonstrated that ADPM06-PDT was well tolerated in vivo and elicited impressive complete response rates in various models of cancer when a short drug-light interval was applied. Using a drug and light combination that reduced the clonogenicity of MDA-MB-231 cells by >90%. PDT-induced apoptosis was also found to be independent of p53 tumor suppressor status. A robust therapeutic response in vivo was demonstrated, with a substantial reduction in tumor proliferation observed, as well as a rapid induction of apoptosis and initiation of ER stress, mirroring numerous aspects of the mechanism of action of ADPM06 in vitro. Finally, using a combination of (18) F-labeled 3'-deoxy-3'-fluorothymidine ((18) F-FLT) nuclear and optical imaging, a considerable decrease in tumor proliferation over 24-hr in two models of human cancer was observed. Taken together, this data clearly establishes ADPM06 as an exciting novel PDT agent with significant potential for further translational development. (source: Int J Cancer. 2012 Feb 1;130(3):705-15 ).